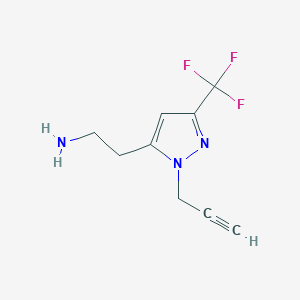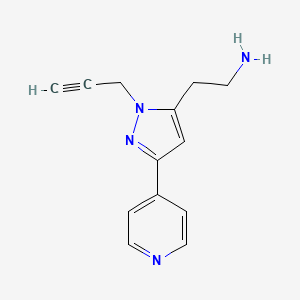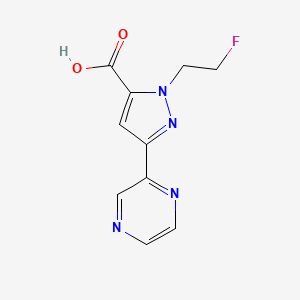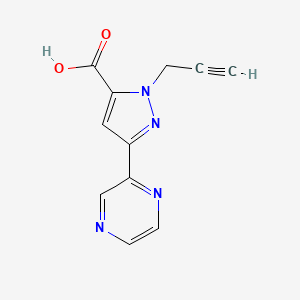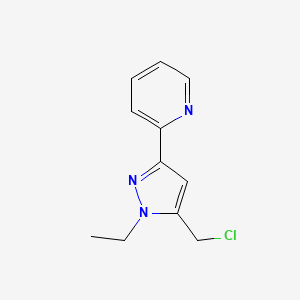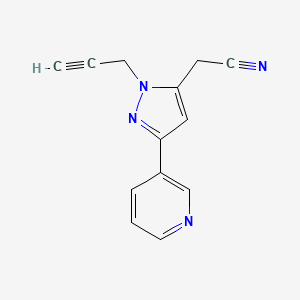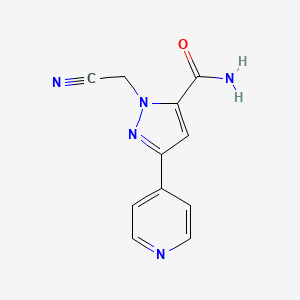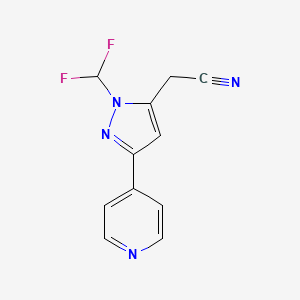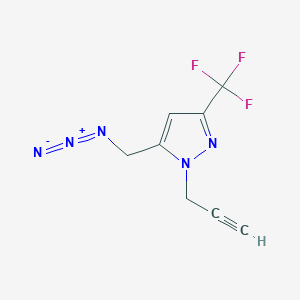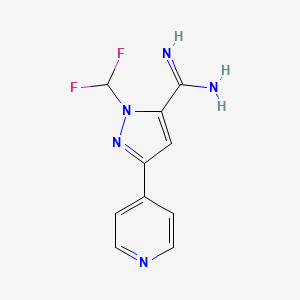
1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboximidamide
Overview
Description
The compound “1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboximidamide” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, and a pyridine ring, another type of heterocyclic compound. The presence of these rings suggests that this compound may have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic rings would likely contribute to the stability of the molecule. The difluoromethyl group could introduce some polarity to the molecule, and the carboximidamide group could participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would depend on its molecular structure. The aromatic rings are generally stable and unreactive, but the difluoromethyl group and the carboximidamide group could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the difluoromethyl group could affect the compound’s polarity, solubility, and boiling point .Scientific Research Applications
Synthetic Methodologies and Functionalization
- A study outlines the functionalization reactions of pyrazole derivatives, providing insights into the synthesis and structural determination of these compounds, which is fundamental for exploring their applications in scientific research (Yıldırım, Kandemirli, & Demir, 2005).
- Another research piece highlights the synthesis of difluoromethyl-containing heteroannulated pyridines, pyrimidines, and pyrazoles, offering a methodological basis for incorporating difluoromethyl groups into pyrazole compounds, which could be relevant to modifying the compound for various applications (Iaroshenko et al., 2011).
Antimicrobial Activity
- The antimicrobial activity of pyrazole derivatives, including their synthesis and potential applications in medicine, indicates the broad utility of these compounds in developing new therapeutic agents (Rathod & Solanki, 2018).
Material Science Applications
- Research on mechanoluminescent and efficient white OLEDs for Pt(II) phosphors bearing pyrazolate chelates showcases the potential of pyrazole derivatives in the development of advanced materials for lighting and display technologies (Huang et al., 2013).
Catalytic Applications
- The synthesis of novel pyrazolo[1,5-a]pyrimidine derivatives through regioselective reactions demonstrates the utility of pyrazole compounds in catalysis and organic synthesis, potentially offering pathways to functionalize or modify the compound for specific scientific applications (Moustafa et al., 2022).
Future Directions
Properties
IUPAC Name |
2-(difluoromethyl)-5-pyridin-4-ylpyrazole-3-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2N5/c11-10(12)17-8(9(13)14)5-7(16-17)6-1-3-15-4-2-6/h1-5,10H,(H3,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCPAZSRLIRMBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN(C(=C2)C(=N)N)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


